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Compound of Interest

1-[(4-

Compound Name:

bromophenoxy)acetyl]piperidine

Cat. No.: B5665833

Chemical Identity & Core Properties

This compound represents a "privileged structure" in drug discovery—a phenoxyacetyl amide.
It combines a lipophilic piperidine ring with a para-brominated phenoxy core, linked by a flexible
acetyl spacer. The bromine atom serves as a critical "functional handle" for downstream
diversification via transition-metal catalyzed cross-coupling.

Physicochemical Profile
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Property Value Note

2-(4-bromophenoxy)-1-
IUPAC Name o Formal nomenclature
(piperidin-1-yl)ethan-1-one

Molecular Formula C13H16BrNO:2
Molecular Weight 298.18 g/mol
Often cataloged as a library
CAS Number Not widely indexed compound (e.g.,
ChemBridge/Enamine IDs)
_ Lipophilic, membrane
LogP (Predicted) ~2.8-3.1
permeable
H-Bond Donors 0 No -NH or -OH groups
H-Bond Acceptors 2 Amide carbonyl, Ether oxygen
High flexibility in the linker
Rotatable Bonds 3

region

Synthesis Strategy & Protocols

The synthesis of 1-[(4-bromophenoxy)acetyl]piperidine is typically achieved through
nucleophilic acyl substitution. Two primary methodologies are recommended depending on the
scale and available reagents.

Method A: The Acyl Chloride Route (High-Throughput /
Scale-Up)

This method is preferred for gram-scale synthesis due to its high efficiency and simple workup.
Precursors:

e Substrate: 4-Bromophenoxyacetic acid (CAS: 1878-68-8)

e Reagent: Thionyl chloride (

) or Oxalyl chloride
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Nucleophile: Piperidine (CAS: 110-89-4)

Protocol:

Activation: Dissolve 4-bromophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane
(DCM). Add catalytic DMF (1-2 drops).

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for
2 hours until gas evolution (

) ceases.

Concentration: Evaporate the solvent and excess reagent under reduced pressure to isolate
the crude acid chloride (4-bromophenoxyacetyl chloride).

Coupling: Redissolve the acid chloride in DCM. Add a mixture of piperidine (1.0 eq) and
triethylamine (

, 1.5 eq) dropwise at 0°C.

Workup: Stir for 4 hours. Wash the organic layer with 1M HCI (to remove unreacted amine),
saturated

, and brine. Dry over

and concentrate.

Method B: Carbodiimide Coupling (Mild / Library
Synthesis)

Preferred for small-scale combinatorial chemistry where isolating the acid chloride is

cumbersome.

Reagents: EDC

HCI, HOBt (or HATU for higher yield). Protocol:

» Dissolve 4-bromophenoxyacetic acid (1.0 eq) in DMF.
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Add EDC

HCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

Add piperidine (1.0 eq) and DIPEA (2.0 eq).

Stir at RT for 12—-16 hours.

Precipitate the product by adding water or extract with ethyl acetate.

Mechanistic Workflow & Logic

The formation of the amide bond and its subsequent utility in drug discovery can be visualized
as a linear workflow. The following diagram illustrates the activation pathway and the
downstream potential of the aryl bromide handle.
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Figure 1: Synthetic pathway from precursor activation to the generation of the target scaffold
and its divergence into medicinal chemistry libraries.[1][2]

Functional Utility & Applications
A. Medicinal Chemistry Scaffold (SAR)

This molecule is not typically a final drug but a Lead-Like Scaffold.

o The Aryl Bromide Handle: The bromine at the para-position is electronically activated for
Palladium-catalyzed cross-coupling reactions.

o Application: Researchers replace the bromine with aryl, heteroaryl, or amino groups to
scan for biological affinity (Structure-Activity Relationship - SAR).
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e The Linker (O-CH2-CO): The phenoxyacetyl linker provides a specific spatial geometry
(approx. 3-4 A) between the aromatic ring and the piperidine nitrogen. This mimics the
spacing found in many neurotransmitter modulators.

B. Biological Context[5][8][9][10][11][12][13][14]

e Auxin Mimicry: Phenoxyacetic acid derivatives (like 2,4-D) are potent auxins (plant
hormones). The piperidine amide variant modifies this activity, often reducing phytotoxicity
while retaining binding affinity, making it a candidate for agrochemical safeners or
specialized herbicides.

» Enzyme Inhibition: Piperidine amides are frequent hits in screens for Acetylcholinesterase
(AChE) inhibitors. The lipophilic piperidine ring fits into the enzyme's anionic sub-site, while
the aromatic group interacts with the peripheral site.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS may be limited, the hazards are inferred
from its functional groups.

o Skin/Eye Irritation: The compound is an organic amide and likely an irritant. Standard PPE
(gloves, goggles) is mandatory.

¢ Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.

o Metabolism: The amide bond is susceptible to enzymatic hydrolysis by amidases in vivo,
releasing 4-bromophenoxyacetic acid and piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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